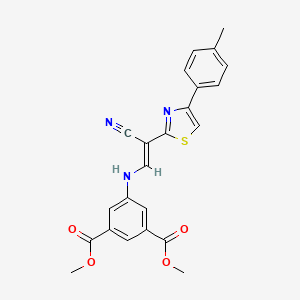
(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a thiazole ring, and an isophthalate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-tolylamine with α-bromoacetophenone in the presence of sulfur.
Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with malononitrile to introduce the cyano group and form the vinyl linkage.
Coupling with Isophthalate: The final step involves coupling the vinylated thiazole with dimethyl isophthalate under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings and ester groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.
科学研究应用
(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism by which (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thiazole ring are particularly important for these interactions, as they can form hydrogen bonds and π-π interactions with target molecules.
相似化合物的比较
Similar Compounds
Dimethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)isophthalate: Similar structure but with a phenyl group instead of a p-tolyl group.
Dimethyl 5-((2-cyano-2-(4-(p-methoxyphenyl)thiazol-2-yl)vinyl)amino)isophthalate: Contains a p-methoxyphenyl group, which can influence its reactivity and applications.
Uniqueness
(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate is unique due to the presence of the p-tolyl group, which can affect its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the development of electronic materials or specific pharmaceutical agents.
属性
IUPAC Name |
dimethyl 5-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-14-4-6-15(7-5-14)20-13-31-21(26-20)18(11-24)12-25-19-9-16(22(27)29-2)8-17(10-19)23(28)30-3/h4-10,12-13,25H,1-3H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYHVUMAKLQVMR-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
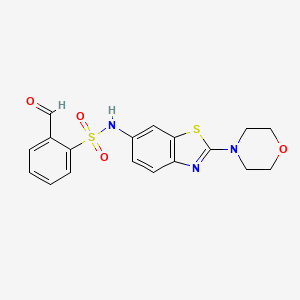
![8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3002708.png)
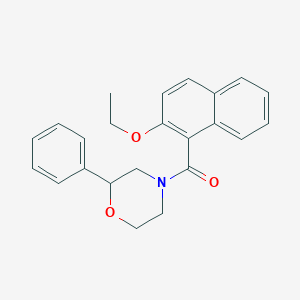
![[4-[(Z)-2-Cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B3002711.png)
![3-oxo-N-(2-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B3002714.png)
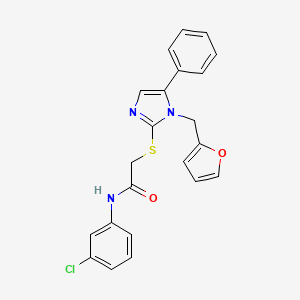
![3,7-Dibromo-5,5-dimethyl-5h-dibenzo[b,d]silole](/img/structure/B3002716.png)
![3-[3-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B3002718.png)
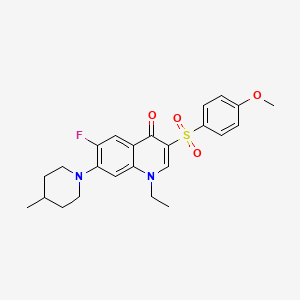
![Tert-butyl (3aR,7aS)-5-(4-chloro-1,3,5-triazin-2-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B3002721.png)
![1-(3-Chloro-4-methylphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea](/img/structure/B3002723.png)
![4-[(Pyridin-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B3002724.png)
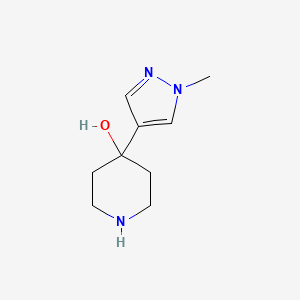
![N-[2-amino-2-(4-methoxyphenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3002730.png)
